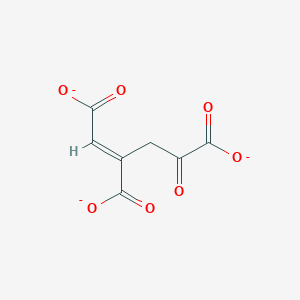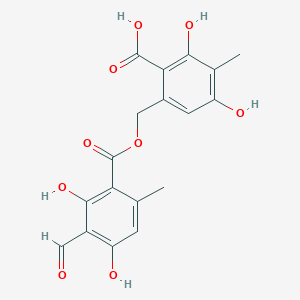
Alectorialic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alectorialic acid is a 4-hydroxybenzoate ester.
Wissenschaftliche Forschungsanwendungen
Degradation and Stability
- Alectorialic acid, found in lichens like Usnea and Alectoria, is notable for its instability and tendency to degrade into various compounds at room temperature. This characteristic has implications for its storage and use in various applications (Zakeri, Elix, & Otte, 2017).
Anticancer Properties
- Alectorialic acid, particularly in the form of usnic acid, has demonstrated inhibitory effects against cancer cell growth and proliferation. Studies have shown its effectiveness in inhibiting DNA synthesis in various cancer cell lines, indicating its potential as an anticancer agent (Einarsdóttir et al., 2010).
Commercial and Ecological Applications
- Usnic acid, found abundantly in Alectoria and other lichens, has been widely studied for its various uses. Its incorporation into products like creams, toothpaste, and deodorants highlights its antimicrobial properties. Additionally, its ecological effects, such as anti-growth and anti-herbivore activities, are noteworthy (Ingolfsdottir, 2002).
Molecular and Phylogenetic Studies
- Molecular studies on the genus Alectoria, where alectorialic acid is present, provide insights into the phylogenetic relationships and diversity within this group of lichens. Such research can aid in understanding the ecological roles and distribution of these organisms (McMullin, Lendemer, Braid, & Newmaster, 2016).
Antileishmanial Activity
- Studies have investigated the potential of usnic acid, derived from lichens like Alectoria, in treating Leishmania infections. The acid's impact on the structural integrity of the parasite has been noted, indicating its potential as an antileishmanial agent (DA LUZ et al., 2015).
Eigenschaften
Produktname |
Alectorialic acid |
|---|---|
Molekularformel |
C18H16O9 |
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
6-[(3-formyl-2,4-dihydroxy-6-methylbenzoyl)oxymethyl]-2,4-dihydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C18H16O9/c1-7-3-12(21)10(5-19)16(23)13(7)18(26)27-6-9-4-11(20)8(2)15(22)14(9)17(24)25/h3-5,20-23H,6H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
AUHQGXIVPHNDEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C(=O)OCC2=CC(=C(C(=C2C(=O)O)O)C)O)O)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



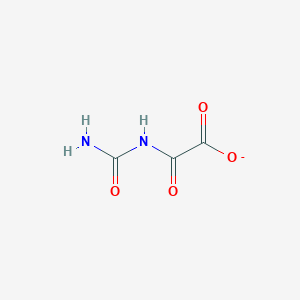
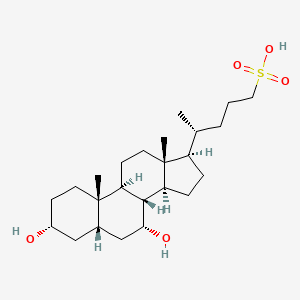
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-5,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259101.png)

![methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1259104.png)
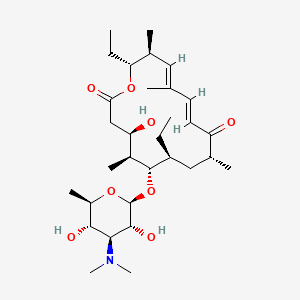
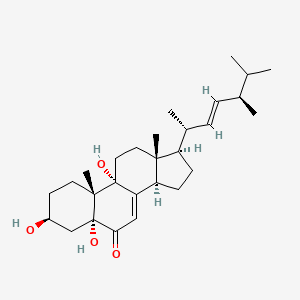

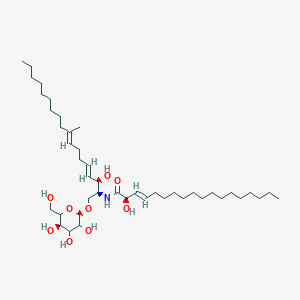

![[5-(benzyloxy)-1H-indol-1-yl]acetic acid](/img/structure/B1259111.png)

